(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
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Overview
Description
(E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a complex organic compound that features a biphenyl group, a thiazole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling with Biphenyl Group: The thiazole ring is then coupled with a biphenyl group using Suzuki-Miyaura cross-coupling reaction, which requires a palladium catalyst and a base.
Acryloylation: The final step involves the acryloylation of the thiazole-biphenyl intermediate with 4-nitrophenylacryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Suzuki-Miyaura coupling using more efficient palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The thiazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under mild conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and thus exerting therapeutic effects.
Materials Science: The compound’s electronic properties are influenced by the conjugation between the biphenyl and thiazole rings, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide: Similar structure but with a methoxy group instead of a nitro group.
(E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-chlorophenyl)acrylamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide imparts unique electronic properties, making it more suitable for applications requiring strong electron-withdrawing groups.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-23(15-8-17-6-13-21(14-7-17)27(29)30)26-24-25-22(16-31-24)20-11-9-19(10-12-20)18-4-2-1-3-5-18/h1-16H,(H,25,26,28)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYCNTXUDSIDDF-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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